molecular formula C18H19FN4O3 B5624860 3-fluoro-5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-2-carboxamide

3-fluoro-5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5624860
M. Wt: 358.4 g/mol
InChI Key: URJOQNIDKBFFPU-OCCSQVGLSA-N
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Description

The compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. These compounds serve as valuable intermediates in organic synthesis and as scaffolds for pharmaceutical agents. The specific structure mentioned suggests a complex molecule with potential biological relevance, warranting detailed investigation into its synthesis, properties, and applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, including ring closure, Suzuki reactions, hydrolysis, and amidation reactions. Techniques such as FT-IR, NMR spectroscopy, MS, and X-ray diffraction are employed to confirm the structures of these compounds (Yu-Mei Qin et al., 2019). Furthermore, efficient one-pot synthesis methods have been developed for functionalized imidazo[1,2-a]pyridines, highlighting the versatility of this chemical structure in synthetic chemistry (Charles R. K. Changunda et al., 2020).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the physicochemical properties of these compounds. Techniques like density functional theory (DFT) calculations and crystallographic analyses are used to predict and confirm the molecular geometry, electronic structure, and potential interaction sites of imidazo[1,2-a]pyridines. Such analyses reveal the stability and reactivity patterns of these molecules (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including nucleophilic aromatic substitution, which can lead to novel tetracyclic derivatives with enhanced yields in non-nucleophilic solvents (Charles R. K. Changunda et al., 2020). These reactions expand the functional group diversity and potential biological applications of the imidazo[1,2-a]pyridine core.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Crystallographic studies provide insights into the solid-state properties and molecular packing of these compounds, which are important for understanding their stability and reactivity.

Chemical Properties Analysis

Imidazo[1,2-a]pyridine compounds exhibit a range of chemical properties, including basicity, lipophilicity, and electronic characteristics, which can be tailored by substituent modification. These properties are crucial for their interactions with biological targets and their overall biological activity. DFT studies and electrostatic potential analyses help in understanding the reactivity and interaction potential of these molecules with various biological and chemical partners.

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properties

IUPAC Name

3-fluoro-5-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-10-6-13(26-22-10)7-12-8-25-9-14(12)20-18(24)16-17(19)23-11(2)4-3-5-15(23)21-16/h3-6,12,14H,7-9H2,1-2H3,(H,20,24)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJOQNIDKBFFPU-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)F)C(=O)NC3COCC3CC4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC(=C(N12)F)C(=O)N[C@H]3COC[C@H]3CC4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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